2,2-Dimethyl-3-oxobutanoic acid
Overview
Description
2,2-Dimethyl-3-oxobutanoic acid, also known as oxalacetic acid, is an important intermediate in the Krebs Cycle and is essential for energy production in the body. It is a four-carbon dicarboxylic acid that is found in both plants and animals and is involved in a variety of metabolic processes. Oxalacetic acid is a key component of the tricarboxylic acid cycle, which is responsible for the production of energy from carbohydrates, fats, and proteins. Oxalacetic acid is also involved in the metabolism of amino acids and fatty acids, as well as the synthesis of certain vitamins and hormones.
Scientific Research Applications
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the biocatalytic synthesis of chiral alcohols and amino acids for the development of pharmaceuticals . The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry .
- Methods of Application: Enzyme-catalyzed reactions are often highly enantioselective and regioselective. They can be carried out under mild conditions at ambient temperature and atmospheric pressure . Microbial cells and a wide variety and class of enzymes derived therefrom can be used for chiral synthesis .
- Results or Outcomes: The advantages of biocatalysis over chemical synthesis are that enzyme-catalyzed reactions are often highly enantioselective and regioselective . Enzymes can be overexpressed to make biocatalytic processes economically efficient, and enzymes with modified activity can be tailor-made .
Synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the synthesis of 2,2-Dimethyl-3-Hydroxy-7-Octynoic Acid . This compound is a key intermediate in the synthesis of Pitipeptolide A .
- Methods of Application: The 2,2-dimethyl-3-hydroxy-7-octynoic acid unit was prepared in eight steps from 1,5-pentanediol monobenzyl ether .
- Results or Outcomes: The synthesis included oxidation, TBS protection, deprotection and Saponification with (1M) sodium hydroxide solution gave the Dhoya unit (8) in 75% overall yield .
Preparation of 3,3-dimethyl-2-oxobutyric acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used in the preparation of 3,3-dimethyl-2-oxobutyric acid .
- Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
- Results or Outcomes: The 3,3-dimethyl-2-oxobutyric acid is optionally liberated from the solution of its salts .
Inhibitor in Tuberculosis Study
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used as an inhibitor in a study for tuberculosis . It was analyzed for its binding affinity to pantothenate synthetase (PS), an essential metabolic enzyme in the pantothenate biosynthetic .
- Methods of Application: The binding affinity of 2,2-Dimethyl-3-oxobutanoic acid to pantothenate synthetase was analyzed .
- Results or Outcomes: The study provided insights into the potential use of 2,2-Dimethyl-3-oxobutanoic acid as an inhibitor in tuberculosis treatment .
Intermediate in Herbicide Production
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is used as an intermediate in the production of the herbicide Cinidon-ethyl .
- Methods of Application: The specific methods of application in the production of the herbicide are proprietary to the manufacturer .
- Results or Outcomes: The production of Cinidon-ethyl, a potent herbicide, is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .
Protein Synthesis in Exercise Studies
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid has been used in studies investigating protein synthesis following exercise .
- Methods of Application: The compound was used in a study hypothesizing that an acute bout of strenuous, non-damaging exercise would increase rates of protein synthesis of collagen in tendon and skeletal muscle .
- Results or Outcomes: The study provided insights into the role of 2,2-Dimethyl-3-oxobutanoic acid in protein synthesis following exercise .
Precursor to Dyes
- Application Summary: The methyl and ethyl esters of 2,2-Dimethyl-3-oxobutanoic acid, which are quite stable, are produced on a large scale industrially as precursors to dyes .
- Methods of Application: The esters are produced via reactions between diketene and alcohols .
- Results or Outcomes: The production of various dyes is facilitated by the use of 2,2-Dimethyl-3-oxobutanoic acid .
Energy Source During Fasting, Exercise, or Diabetes
- Application Summary: In mammals, 2,2-Dimethyl-3-oxobutanoic acid (in the form of acetoacetate) is released into the bloodstream as an energy source during periods of fasting, exercise, or as a result of type 1 diabetes mellitus .
- Methods of Application: A CoA group is enzymatically transferred to it from succinyl CoA, converting it back to acetoacetyl CoA; this is then broken into two acetyl CoA molecules by thiolase, and these then enter the citric acid cycle .
- Results or Outcomes: Heart muscle and renal cortex prefer acetoacetate over glucose. The brain uses acetoacetate when glucose levels are low due to fasting or diabetes .
Oxidation of 3,3-dimethyl-2-hydroxybutyric acid
- Application Summary: 2,2-Dimethyl-3-oxobutanoic acid is prepared by the oxidation of 3,3-dimethyl-2-hydroxybutyric acid .
- Methods of Application: The reaction is carried out in an aqueous alkaline solution with an at least stoichiometric amount of a salt of the hypochlorous acid as an oxidizing agent in the presence of a ruthenium catalyst .
- Results or Outcomes: The 2,2-Dimethyl-3-oxobutanoic acid is optionally liberated from the solution of its salts .
properties
IUPAC Name |
2,2-dimethyl-3-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZWRQRPKSEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxobutanoic acid | |
CAS RN |
98485-46-2 | |
Record name | 2,2-Dimethyl-3-oxobutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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